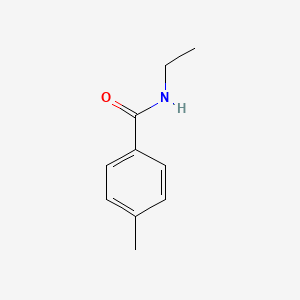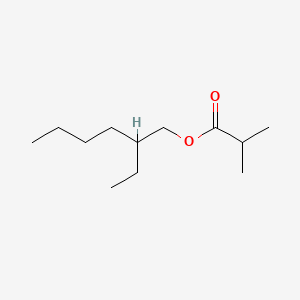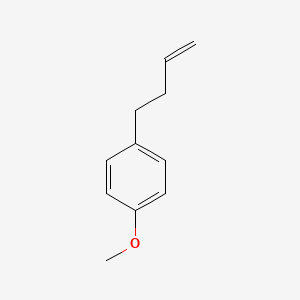
4-(4-Methoxyphenyl)-1-butene
説明
- 4-(4-Methoxyphenyl)-1-butene , also known as p-(4-methoxyphenyl)but-1-ene , is an organic compound with the chemical formula C<sub>11</sub>H<sub>14</sub>O .
- It belongs to the class of alkenes and contains a methoxy group (–OCH<sub>3</sub>) attached to the benzene ring.
Synthesis Analysis
- The synthesis of 4-(4-Methoxyphenyl)-1-butene involves the reaction of appropriate starting materials, such as 4-methoxybenzaldehyde and 1-bromobutane , under suitable conditions.
- The reaction typically proceeds via a Grignard reaction or Wittig reaction to form the desired product.
Molecular Structure Analysis
- The molecular structure of 4-(4-Methoxyphenyl)-1-butene consists of a butene chain with a methoxyphenyl group attached at the fourth carbon position.
- The double bond in the butene chain gives it its characteristic reactivity.
Chemical Reactions Analysis
- 4-(4-Methoxyphenyl)-1-butene can undergo various reactions typical of alkenes, including hydrogenation , halogenation , and addition reactions .
- For example, it can react with hydrogen to form the corresponding saturated compound.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Varies depending on the isomer.
- Boiling Point : Varies depending on the isomer.
- Solubility : Soluble in organic solvents.
- Chemical Properties :
- Reacts with halogens (e.g., bromination ).
- Undergoes addition reactions (e.g., hydrogenation ).
科学的研究の応用
1. Chemistry of Tertiary Carbocations
Research indicates that 4-(4-Methoxyphenyl)-1-butene plays a role in the study of tertiary carbocations. Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions of derivatives of 4-(4-Methoxyphenyl)-1-butene, providing insights into the behavior of simple tertiary carbocations in aqueous solutions (Toteva & Richard, 1996).
2. Photochemistry and Reactivity
Protti et al. (2004) explored the photochemistry of certain chloroaromatic compounds, including 4-chloroanisole, a derivative of 4-(4-Methoxyphenyl)-1-butene. Their work highlighted the reactivity of the compound under various conditions, contributing to the understanding of photogenerated aryl cations (Protti et al., 2004).
3. Synthesis and Anti-inflammatory Applications
Viviano et al. (2011) conducted research on the continuous flow synthesis of important 4-aryl-2-butanone derivatives, including 4-(4-Methoxyphenyl)-2-butanone. Their work is significant for the scalable production of compounds like nabumetone, an anti-inflammatory drug (Viviano et al., 2011).
4. Nonlinear Optical Properties
Mostaghni et al. (2022) studied the nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 4-(4-Methoxyphenyl)-1-butene. Their findings are important for the development of optical devices using materials with high nonlinear optical properties (Mostaghni et al., 2022).
5. Anionic Polymerization
Tsuji et al. (1981) investigated the anionic polymerizations of trans-1-(4-methoxyphenyl)-1,3-butadiene, a derivative of 4-(4-Methoxyphenyl)-1-butene. Their research contributes to understanding the microstructures of polymers formed from such compounds (Tsuji et al., 1981).
6. Molecular Electronics
Stuhr-Hansen et al. (2005) utilized aryl bromides as building blocks for molecular wires in electronics, demonstrating the potential of compounds like 4-(4-Methoxyphenyl)-1-butene in this field (Stuhr-Hansen et al., 2005).
7. Electrochemical Conversion
Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-Methoxyphenyl)buten-2-one, demonstrating its potential for electrochemical applications (Bryan & Grimshaw, 1997).
Safety And Hazards
- 4-(4-Methoxyphenyl)-1-butene is considered hazardous due to its combustible dust properties.
- It may cause skin sensitization and serious eye irritation .
- Proper protective measures should be taken during handling.
将来の方向性
- Further research could explore its applications in organic synthesis , polymerization , or drug development .
- Investigate its potential as a building block for more complex molecules.
特性
IUPAC Name |
1-but-3-enyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMQCGFHLPTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348952 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-butene | |
CAS RN |
20574-98-5 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



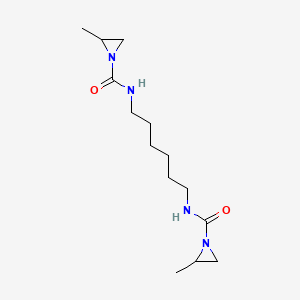
![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)
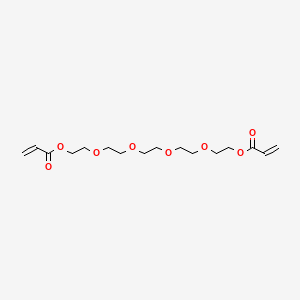
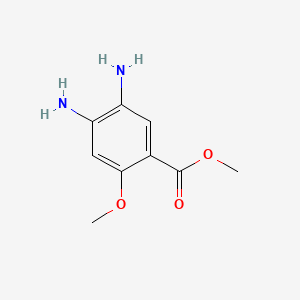
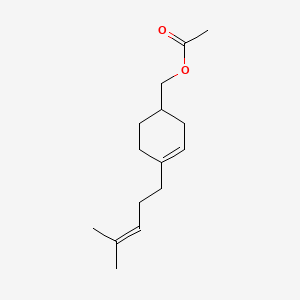
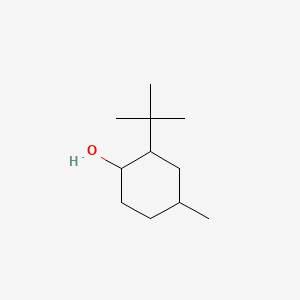
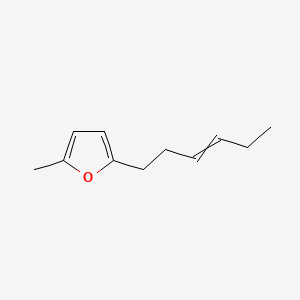
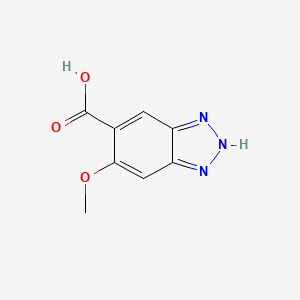
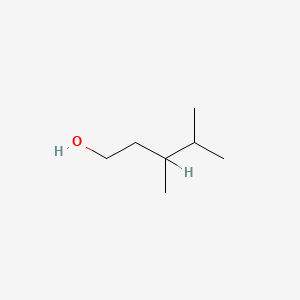
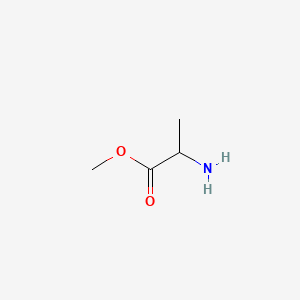
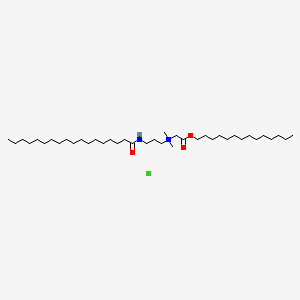
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)
